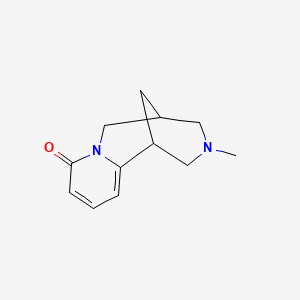

N-Methylcytisine

Vue d'ensemble

Description

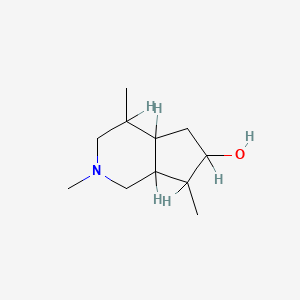

La N-Méthylcytisine est un alcaloïde quinolizidinique présent dans diverses espèces végétales, en particulier au sein de la famille des légumineuses. Elle est structurellement liée à la cytisine et présente une variété d'activités biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La N-Méthylcytisine peut être synthétisée par plusieurs méthodes. Une approche consiste à méthyler la cytisine à l'aide d'iodure de méthyle en présence d'une base telle que le carbonate de potassium. Une autre méthode comprend l'alkylation réductrice de la cytisine avec du formaldéhyde et de l'acide formique .

Méthodes de production industrielle

La production industrielle de N-Méthylcytisine implique généralement l'extraction de la cytisine à partir de sources végétales suivie d'une modification chimique. Le processus d'extraction utilise souvent des solvants comme l'éthanol ou le méthanol, et la méthylation subséquente est effectuée dans des conditions contrôlées afin d'assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

La N-Méthylcytisine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des dérivés N-oxydes.

Réduction : Les réactions de réduction peuvent produire des dérivés aminés.

Substitution : Les réactions d'halogénation et de nitration sont courantes, conduisant à la formation de dérivés bromo et nitro.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou acide m-chloroperbenzoïque.

Réduction : Borohydrure de sodium ou hydrogénation catalytique à l'aide de palladium sur carbone.

Substitution : Brome ou acide nitrique pour l'halogénation et la nitration, respectivement.

Principaux produits formés

Oxydation : N-Méthylcytisine N-oxyde.

Réduction : Dérivés 3-amino et 5-amino.

Substitution : 3-bromo-N-Méthylcytisine et 3-nitro-N-Méthylcytisine.

Applications de la recherche scientifique

Médecine : Exploré pour ses propriétés anti-inflammatoires dans les modèles de colite et son potentiel comme agent nootropique pour le traitement des maladies neurodégénératives

Industrie : Utilisé dans la production de produits pharmaceutiques et comme précurseur d'autres composés bioactifs.

Mécanisme d'action

La N-Méthylcytisine exerce ses effets principalement par interaction avec les récepteurs nicotiniques de l'acétylcholine dans le système nerveux central. Elle se lie sélectivement à ces récepteurs, modulant la libération de neurotransmetteurs et influençant l'activité neuronale. Cette interaction est considérée comme étant à l'origine de ses propriétés nootropiques et anti-inflammatoires .

Applications De Recherche Scientifique

Mécanisme D'action

N-Methylcytisine exerts its effects primarily through interaction with nicotinic acetylcholine receptors in the central nervous system. It binds selectively to these receptors, modulating neurotransmitter release and influencing neuronal activity. This interaction is believed to underlie its nootropic and anti-inflammatory properties .

Comparaison Avec Des Composés Similaires

Composés similaires

Cytisine : Un alcaloïde structurellement lié présentant des activités biologiques similaires.

Nicotine : Un autre agoniste des récepteurs nicotiniques ayant des effets bien connus sur le système nerveux central.

Unicité

La N-Méthylcytisine est unique en raison de son affinité de liaison spécifique aux récepteurs nicotiniques de l'acétylcholine et de ses applications thérapeutiques potentielles. Contrairement à la nicotine, elle ne présente pas de propriétés addictives, ce qui en fait une alternative plus sûre pour un usage médicinal .

Propriétés

IUPAC Name |

11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULUKMPMGVXCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC(C1)C3=CC=CC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871680 | |

| Record name | 3-Methyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63699-79-6, 486-86-2 | |

| Record name | 1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63699-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CYTISINE, 3-METHYL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1R)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the toxicity profile of Caulophylline compared to similar compounds like Cytisine and Nicotine?

A1: Caulophylline is significantly less toxic than Cytisine and Nicotine. In mice studies, Caulophylline hydrogen iodide was found to be one-fifth to one-tenth as toxic as Cytisine, while Caulophylline methiodide exhibited even lower toxicity, being less than one-thirtieth as toxic as Cytisine []. While all three compounds show similar peripheral effects, Caulophylline requires significantly higher doses to elicit comparable responses to Cytisine and Nicotine [].

Q2: What analytical techniques are commonly employed for the identification and quantification of Caulophylline in plant extracts?

A3: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing Caulophylline in plant extracts, such as those from Radix Caulophylli []. This method allows for the separation and identification of various compounds, including Caulophylline, based on their retention times and mass spectral characteristics []. The use of a DB-5MS capillary column and specific temperature programming enables efficient separation and detection of Caulophylline along with other constituents [].

Q3: Beyond its presence in Radix Caulophylli, in what other plant species has Caulophylline been identified?

A3: Caulophylline has been identified in several plant species besides Radix Caulophylli. Research has shown its presence in:

Q4: What are the potential ecological implications of Caulophylline, particularly concerning invasive species?

A5: Studies have shown that Teline monspessulana, an invasive species, produces Caulophylline along with other alkaloids and phenolic compounds []. These compounds, particularly the alkaloids, have been shown to negatively affect the germination and growth of Nothofagus obliqua, a native Chilean tree species []. This suggests that Caulophylline, as part of the allelopathic arsenal of T. monspessulana, could be contributing to its invasive success by inhibiting the growth and establishment of native species [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-[[Anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea](/img/structure/B1199911.png)

![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B1199922.png)

![4-[1-Hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B1199926.png)